molecular formula C19H22N2O2 B269218 4-[(2,2-dimethylpropanoyl)amino]-N-methyl-N-phenylbenzamide

4-[(2,2-dimethylpropanoyl)amino]-N-methyl-N-phenylbenzamide

Katalognummer B269218
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: DUDWSRHTHFBRKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,2-dimethylpropanoyl)amino]-N-methyl-N-phenylbenzamide, commonly known as DMAPB, is a small molecule that has shown promising results in scientific research for its potential therapeutic applications. It belongs to the class of benzamides and has a molecular weight of 324.4 g/mol.

Wissenschaftliche Forschungsanwendungen

DMAPB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and metabolic disorders. It has been shown to have anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of several pro-inflammatory genes. DMAPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway. In addition, DMAPB has been reported to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Wirkmechanismus

The mechanism of action of DMAPB is not fully understood, but it is believed to involve the activation of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of several antioxidant and detoxification genes. DMAPB has been shown to activate Nrf2 and increase the expression of its target genes, which leads to increased antioxidant capacity and decreased oxidative stress. DMAPB has also been reported to inhibit the activity of HDAC6, a histone deacetylase enzyme that regulates several cellular processes such as protein degradation and cell migration.
Biochemical and Physiological Effects:
DMAPB has been shown to have several biochemical and physiological effects in various cell types and animal models. It has been reported to increase the expression of antioxidant and detoxification genes, reduce oxidative stress, inhibit the activity of pro-inflammatory enzymes, induce apoptosis in cancer cells, and improve glucose tolerance and insulin sensitivity. DMAPB has also been shown to reduce the growth of tumors in animal models of cancer and improve survival rates.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using DMAPB in lab experiments include its small molecular weight, high purity, and well-established synthesis method. DMAPB is also relatively stable and can be stored for extended periods without degradation. However, one limitation of using DMAPB is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of DMAPB is not fully understood, which can make it challenging to interpret the results of experiments.

Zukünftige Richtungen

There are several future directions for research on DMAPB. One area of interest is the development of more efficient synthesis methods that can yield higher quantities of DMAPB. Another direction is the investigation of the therapeutic potential of DMAPB in other diseases such as neurodegenerative disorders and cardiovascular diseases. In addition, the mechanism of action of DMAPB needs to be further elucidated to better understand its effects on cellular processes. Finally, the development of more water-soluble analogs of DMAPB could improve its efficacy in certain experiments.

Synthesemethoden

The synthesis of DMAPB involves the reaction of 4-aminobenzamide with N-methyl-N-phenyl-2,2-dimethylpropanamide in the presence of a catalyst such as triethylamine. The reaction proceeds through an amide bond formation and yields DMAPB as a white solid with a purity of >95%. The synthesis of DMAPB has been reported in several research articles, and the method has been optimized for high yield and purity.

Eigenschaften

Molekularformel

C19H22N2O2

Molekulargewicht

310.4 g/mol

IUPAC-Name

4-(2,2-dimethylpropanoylamino)-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-19(2,3)18(23)20-15-12-10-14(11-13-15)17(22)21(4)16-8-6-5-7-9-16/h5-13H,1-4H3,(H,20,23)

InChI-Schlüssel

DUDWSRHTHFBRKU-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Kanonische SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.